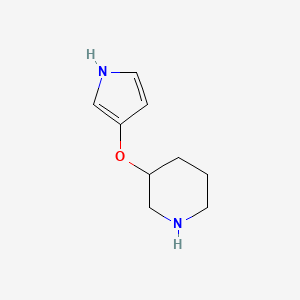
3-(1H-pyrrol-3-yloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrrol-3-yloxy)piperidine is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of 3-(1H-pyrrol-3-yloxy)piperidine may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-3-yloxy)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents like potassium permanganate or chromium trioxide. Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, sodium borohydride
Substitution: Halogenation using N-chlorosuccinimide, alkylation using alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce various substituted piperidines.
Scientific Research Applications
3-(1H-pyrrol-3-yloxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-3-yloxy)piperidine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s effects are often mediated through the modulation of signaling pathways such as NF-κB, PI3K/Akt, and MAPK . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
3-(1H-pyrrol-3-yloxy)piperidine can be compared with other similar compounds, such as pyridine, dihydropyridine, and other piperidine derivatives. These compounds share structural similarities but differ in their pharmacological profiles and applications . For example:
Pyridine: A six-membered ring with one nitrogen atom, commonly found in pharmaceuticals and natural products.
Dihydropyridine: A reduced form of pyridine, often used in calcium channel blockers for treating hypertension.
Piperidine: A six-membered ring with one nitrogen atom, widely used in the synthesis of various drugs and natural products.
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for the development of novel therapeutic agents.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(1H-pyrrol-3-yloxy)piperidine |
InChI |
InChI=1S/C9H14N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2 |
InChI Key |
DQGQQRPUVPZTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CNC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















